molecular formula C10H15NS B2358722 1-Benzylsulfanylpropan-2-amine CAS No. 92286-69-6

1-Benzylsulfanylpropan-2-amine

Cat. No.: B2358722
CAS No.: 92286-69-6
M. Wt: 181.3
InChI Key: YBXUPVOPTJSFNL-UHFFFAOYSA-N
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Description

Contextual Significance of Chiral Amines in Organic Chemistry

Chiral amines are organic compounds that feature an amine group attached to a chiral carbon atom. hims-biocat.eu Their significance in organic chemistry is vast, as they are crucial components in stereoselective synthesis. sigmaaldrich.comsigmaaldrich.com These compounds serve multiple roles, acting as versatile building blocks for creating more complex, optically pure molecules. sigmaaldrich.comresearchgate.net They are widely used as resolving agents to separate racemic mixtures of acids and as chiral auxiliaries to guide the stereochemical outcome of a reaction. sigmaaldrich.comsigmaaldrich.com

The importance of chiral amines is underscored by their prevalence in a wide array of biologically active molecules, including natural products, agrochemicals, and pharmaceuticals. hims-biocat.euresearchgate.net It is estimated that approximately 35% of the top-selling small-molecule drugs in 2023 contained a chiral amine structural motif. researchgate.net The specific three-dimensional arrangement, or chirality, of these amines is often critical for their biological function, as cellular receptors can interact selectively with only one of the two enantiomeric forms. hims-biocat.eu This necessity for enantiomerically pure compounds has driven the development of numerous synthetic methods, including lipase-catalyzed resolutions and asymmetric catalysis, to produce specific chiral amines on a large scale. sigmaaldrich.comalfachemic.com

Overview of Sulfanylalkylamine Structures and Their Synthetic Utility

Sulfanylalkylamines are a class of organic compounds characterized by the presence of both a sulfur-containing (sulfanyl) group and an amine group within the same molecule. 1-Benzylsulfanylpropan-2-amine is a specific example, featuring a benzyl (B1604629) group attached to the sulfur atom and an amine attached to the propyl chain.

The dual functionality of sulfanylalkylamines makes them valuable intermediates in organic synthesis. The amine group can participate in a wide range of reactions, such as amide bond formation, alkylation, and the formation of imines. wikipedia.org Simultaneously, the sulfanyl (B85325) group can be oxidized to form sulfoxides and sulfones, or participate in other sulfur-specific chemical transformations. This combination of reactive sites allows these compounds to be used as versatile building blocks for constructing specialty chemicals and as precursors in the development of novel pharmaceuticals. The benzyl group, a common feature in many of these structures, also offers a site for further chemical modification through reactions like electrophilic aromatic substitution. wikipedia.org

Research Findings and Compound Data

This compound is primarily known as a research compound. Its molecular structure, which combines a chiral primary amine with a thioether, suggests its potential utility as a building block in synthetic organic chemistry and medicinal chemistry research. The primary amine allows for the introduction of chirality and a key site for further functionalization, while the benzylsulfanyl group provides another handle for molecular modification.

While extensive research dedicated solely to this compound is not widely documented in publicly available literature, related structures are known. For instance, 1-Benzylsulfanylpropan-2-one, a ketone analogue, has been identified as a byproduct in titanium-catalyzed hydroamination reactions. tib.eu This suggests that this compound could potentially be synthesized from this ketone via reductive amination.

Below are the key chemical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₅NS
Molecular Weight 181.3 g/mol
IUPAC Name 1-(benzylsulfanyl)propan-2-amine
PubChem CID 205611
Structure A propyl chain with a benzylthio group at position 1 and an amino group at position 2.

Data sourced from PubChem. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-Benzylsulfanylpropan-2-one
Benzylamine (B48309)
Sulfoxides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylsulfanylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXUPVOPTJSFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzylsulfanylpropan 2 Amine

Direct Synthetic Approaches to Primary Amines and Relevance to 1-Benzylsulfanylpropan-2-amine

Direct methods for synthesizing primary amines are foundational in organic chemistry. These approaches typically involve the formation of a carbon-nitrogen bond and subsequent transformations to yield the final amine.

Nucleophilic Substitution Strategies Utilizing Halogenoalkanes and Amines

One of the most fundamental methods for amine synthesis involves the nucleophilic substitution reaction between a halogenoalkane and ammonia (B1221849). studymind.co.uksavemyexams.comdocbrown.info In this SN2 reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the halogenoalkane and displacing the halide ion. studymind.co.uklibretexts.org

For the synthesis of this compound, a potential precursor would be 1-benzylsulfanyl-2-halopropane (e.g., 2-chloro or 2-bromopropane (B125204) derivative). The reaction with ammonia, typically dissolved in ethanol (B145695) and heated in a sealed container, would yield the corresponding ammonium (B1175870) salt, which is then neutralized with a strong base to liberate the primary amine. docbrown.info

A significant drawback of this method is the potential for over-alkylation. studymind.co.uklibretexts.org The primary amine product is also a nucleophile and can react with another molecule of the halogenoalkane to form a secondary amine. libretexts.org This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts, resulting in a mixture of products that can be difficult to separate. studymind.co.uklibretexts.org Using a large excess of ammonia can favor the formation of the primary amine by increasing the probability that a halogenoalkane molecule will be attacked by ammonia rather than the amine product. studymind.co.ukdocbrown.info

Reaction Step Description Key Considerations
1. Nucleophilic Attack Ammonia attacks the halogenoalkane (e.g., 1-benzylsulfanyl-2-chloropropane).SN2 mechanism. Requires a good leaving group (I > Br > Cl).
2. Formation of Salt An intermediate alkylammonium salt is formed.The product exists as a salt in the reaction mixture.
3. Deprotonation A second molecule of ammonia acts as a base to deprotonate the salt, yielding the primary amine.A strong base like NaOH can also be added in a separate workup step.
4. Over-alkylation The primary amine product can react further with the halogenoalkane.Leads to secondary, tertiary, and quaternary products. Minimized by using excess ammonia.

Reductive Pathways from Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Imines)

The reduction of nitrogen-containing functional groups is a highly effective and widely used strategy for the synthesis of primary amines. These methods avoid the issue of over-alkylation seen in nucleophilic substitution.

Reduction of Nitriles: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukstudymind.co.ukchemistrysteps.com The reaction with LiAlH₄ is typically carried out in a dry ether solvent, followed by an acidic or aqueous workup to yield the amine. chemguide.co.ukchemistrysteps.com Alternatively, catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium, platinum, or Raney nickel can be employed, which is often the preferred method in industrial settings due to cost and safety. studymind.co.ukwikipedia.org For this compound, the corresponding precursor would be 1-benzylsulfanylpropan-2-nitrile.

Reduction of Amides: Primary amides can be reduced to primary amines by strong reducing agents, most commonly LiAlH₄. masterorganicchemistry.comlibretexts.orglibretexts.org Unlike the reduction of other carbonyl compounds, the amide's carbonyl group (C=O) is completely converted to a methylene (B1212753) group (CH₂). libretexts.org This transformation is specific to amides and is effective for producing primary, secondary, or tertiary amines depending on the amide substitution. masterorganicchemistry.comlibretexts.org The synthesis of this compound via this route would start from 1-benzylsulfanylpropanamide. However, amide reduction is challenging due to the high stability of the amide bond and requires potent reagents. nih.govrsc.org

Reduction of Imines: Imines, which contain a carbon-nitrogen double bond, can be readily reduced to amines. organic-chemistry.org This reduction is a key step in reductive amination (discussed in 2.1.3) but can also be performed on a pre-formed imine. The reduction can be achieved using various reagents, including sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.orgnih.gov The imine precursor for this compound would be formed from the condensation of 1-benzylsulfanylpropan-2-one and ammonia.

Precursor Reducing Agent(s) Product Notes
NitrileLiAlH₄; H₂/Pd, Pt, or Ni chemguide.co.ukstudymind.co.ukPrimary AmineA versatile and common method for preparing primary amines.
AmideLiAlH₄ masterorganicchemistry.comlibretexts.orgPrimary AmineRequires a strong reducing agent; NaBH₄ is generally not effective. libretexts.org
ImineNaBH₄; H₂/Pd; NaBH₃CN organic-chemistry.orglibretexts.orgPrimary AmineThe final step in reductive amination.

Reductive Amination Protocols for Amine Synthesis

Reductive amination, also known as reductive alkylation, is one of the most versatile and widely used methods for synthesizing amines. wikipedia.orglibretexts.org This one-pot reaction converts a ketone or aldehyde into an amine. wikipedia.orgorganic-chemistry.org The process involves two key steps: the formation of an imine intermediate via the reaction of the carbonyl compound with an amine (in this case, ammonia), followed by the in-situ reduction of the imine to the target amine. libretexts.orglibretexts.org

To synthesize this compound, the starting material would be 1-benzylsulfanylpropan-2-one. This ketone would be treated with ammonia to form the corresponding imine, which is then reduced without isolation.

A variety of reducing agents can be used, with the choice often depending on the pH stability of the reactants and intermediates. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are mild enough not to reduce the starting ketone but are effective at reducing the protonated imine (iminium ion) intermediate. libretexts.orgorganic-chemistry.orgchemistrysteps.com Catalytic hydrogenation can also be employed. wikipedia.org This method is highly efficient and generally avoids the problem of over-alkylation, making it a preferred route for the synthesis of primary amines from carbonyl precursors. organic-chemistry.orgacs.org

Asymmetric Synthesis of this compound and Related Chiral Amines

This compound is a chiral molecule, containing a stereocenter at the second carbon atom. The synthesis of a single enantiomer (either (R) or (S)) requires asymmetric synthesis techniques. Chiral amines are of immense importance in the pharmaceutical industry, where often only one enantiomer of a drug is biologically active. yale.edunih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis (e.g., Ellman's Sulfinamides)

The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then cleaved to yield the chiral product. wikipedia.org

For the synthesis of chiral primary amines, Ellman's auxiliary, tert-butanesulfinamide, is exceptionally versatile and widely used. yale.eduwikipedia.orgsigmaaldrich.com The synthesis using this auxiliary involves three main steps:

Condensation: The chiral tert-butanesulfinamide (available in both (R) and (S) forms) is condensed with the ketone precursor, 1-benzylsulfanylpropan-2-one. This reaction, often catalyzed by a Lewis acid like Ti(OEt)₄, forms a chiral N-sulfinylimine. sigmaaldrich.comharvard.edu

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reducing agent (e.g., NaBH₄) to attack from the less hindered face. This results in a highly diastereoselective reduction, forming the corresponding sulfinamide. harvard.edu

Cleavage: The tert-butanesulfinyl auxiliary is removed by treatment with a strong acid (e.g., HCl in an alcohol solvent), yielding the enantiomerically enriched primary amine hydrochloride salt. sigmaaldrich.comharvard.edu

The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide determines which enantiomer of the final amine is produced, making this a powerful method for accessing either stereoisomer. nih.gov

Step Description Typical Reagents Outcome
1. Imine Formation Condensation of 1-benzylsulfanylpropan-2-one with (R)- or (S)-tert-butanesulfinamide.Ti(OEt)₄ or CuSO₄ harvard.eduChiral N-sulfinylimine
2. Reduction Diastereoselective hydride addition to the C=N bond.NaBH₄, L-SelectrideDiastereomerically enriched sulfinamide
3. Auxiliary Removal Acid-catalyzed cleavage of the N-S bond.HCl in Methanol or Dioxane harvard.eduEnantiomerically enriched this compound

Catalytic Enantioselective Routes to Chiral Amines

While chiral auxiliary methods are effective, they require stoichiometric amounts of the expensive auxiliary. Modern synthetic chemistry increasingly favors catalytic methods, where a small amount of a chiral catalyst can generate large quantities of the chiral product. nih.govacs.org

The most prominent catalytic approach for preparing chiral amines like this compound is catalytic asymmetric reductive amination . thieme-connect.com This process is analogous to the direct reductive amination described earlier, but the reduction of the imine intermediate is catalyzed by a chiral transition-metal complex. nih.gov

In this approach, 1-benzylsulfanylpropan-2-one is reacted with ammonia in the presence of a hydrogen source (like H₂ gas or a transfer hydrogenation agent like isopropanol) and a catalyst composed of a transition metal (commonly iridium, rhodium, or ruthenium) and a chiral ligand. acs.orgthieme-connect.com The chiral ligand creates a chiral environment around the metal center, forcing the reduction to occur enantioselectively, leading to one enantiomer of the amine over the other.

Another cutting-edge approach involves biocatalysis , using enzymes such as imine reductases (IREDs) or transaminases. nih.gov

Imine Reductases (IREDs) can catalyze the asymmetric reduction of imines with high enantioselectivity, using a biological hydride donor like NAD(P)H. nih.gov

Transaminases (TAs) can synthesize a chiral amine directly from a ketone by transferring an amino group from an amine donor (like isopropylamine), a process that is often highly stereoselective.

These catalytic methods, both metallic and enzymatic, represent the forefront of chiral amine synthesis, offering high efficiency and enantioselectivity. nih.govrochester.edu

Transaminase-Mediated Enzymatic Synthesis Approaches

The application of transaminases (TAs), also known as aminotransferases (ATAs), has emerged as a powerful and sustainable strategy for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a sacrificial amine donor to a carbonyl acceptor, generating a chiral amine with high enantiomeric purity. bme.hufrontiersin.org This biocatalytic approach is recognized as an environmentally benign and economically attractive alternative to traditional chemical methods. rsc.org

In the context of this compound synthesis, the corresponding prochiral ketone, 1-benzylsulfanylpropan-2-one, serves as the starting material. The transaminase facilitates the stereoselective amination of this ketone using a common amine donor such as isopropylamine (B41738) or L-alanine, which are converted into acetone (B3395972) or pyruvate, respectively. The reaction equilibrium can be shifted towards the product amine by using a high concentration of the amine donor or by removing the ketone co-product. bme.hu

Transaminases from various microbial sources have been successfully employed for the synthesis of structurally related amines. researchgate.netfrontiersin.org Often, these enzymes are used as immobilized whole-cell biocatalysts, which simplifies catalyst recovery and reuse over multiple cycles. nih.gov While the substrate scope of wild-type enzymes can be a limitation, modern protein engineering techniques, including rational design and directed evolution, have enabled the development of bespoke transaminase variants. frontiersin.orgrsc.org These engineered enzymes can accommodate bulky substrates and catalyze challenging transformations with high conversion rates and exceptional stereoselectivity (>99% enantiomeric excess, ee). rsc.org

The successful application of this methodology to produce enantiopure this compound would depend on screening a diverse panel of transaminases or engineering a suitable enzyme to efficiently accept the 1-benzylsulfanylpropan-2-one substrate.

Table 1: Representative Examples of Transaminase-Mediated Asymmetric Synthesis of Chiral Amines from Prochiral Ketones

Enzyme (Source)SubstrateAmine DonorConversion (%)Enantiomeric Excess (ee %)Reference
(R)-transaminase (immobilized whole-cell)1-(3',4'-dimethoxyphenyl)propan-2-oneIsopropylamine88>99 (R) researchgate.net
ATA-036 (commercial transaminase)4-pyridone derivativeIsopropylamine85 (assay yield)>99 mdpi.com
Engineered ATA (variant)exo-8-aza-bicyclo[3.2.1]oct-8-yl-phenyl-methanoneIsopropylamine>99>99.5 (exo) rsc.org
ATA-412 (supported)Tamsulosin intermediate ketoneIsopropylamine-- bme.hu

Stereoselective Reduction of Imines and Ketimines

An alternative and widely utilized strategy for the synthesis of chiral amines is the stereoselective reduction of a prochiral imine or ketimine. researchgate.netscilit.com This method typically involves two main steps: first, the condensation of the corresponding ketone (1-benzylsulfanylpropan-2-one) with an amine source (like ammonia or a primary amine) to form the ketimine intermediate. Second, the asymmetric reduction of the C=N double bond of this intermediate using a chiral catalyst or reagent. This approach offers versatility through the wide variety of available catalysts and reducing agents.

Organocatalytic Reduction: Metal-free organocatalysis provides a powerful means for the enantioselective reduction of imines. rsc.org Chiral Lewis bases, such as N-formyl-α-amino amides or phosphine (B1218219) oxides, have been shown to effectively catalyze the hydrosilylation of ketimines using trichlorosilane (B8805176) (HSiCl₃) as an inexpensive and efficient reducing agent. researchgate.netnih.gov These reactions often proceed with high yields and excellent enantioselectivities. rsc.org The immobilization of these organocatalysts onto solid supports has also been explored, which facilitates catalyst recycling and allows for their use in continuous flow systems. nih.gov

Transition Metal-Catalyzed Reduction: Homogeneous catalysis using chiral transition metal complexes is a well-established method for imine reduction. Complexes of ruthenium and rhodium, featuring chiral phosphine or diamine ligands, are particularly effective for asymmetric transfer hydrogenation. wikipedia.org In this process, a stable and easily handled hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of high-pressure molecular hydrogen. These reactions are typically run under mild conditions and can achieve high levels of stereocontrol, making them suitable for the synthesis of complex pharmaceutical intermediates. wikipedia.org

Biocatalytic Reduction: In addition to chemical catalysts, enzymes known as imine reductases (IREDs) have been discovered and developed for the asymmetric reduction of imines. nih.gov These NAD(P)H-dependent oxidoreductases catalyze the reduction of a broad range of imine substrates to the corresponding chiral amines with often perfect enantioselectivity. nih.govugent.be The continuous discovery and engineering of novel IREDs are expanding the scope of this biocatalytic method, presenting a green and highly selective alternative to metal-based catalysts. nih.gov

Table 2: Overview of Catalytic Systems for Stereoselective Reduction of Representative Ketimines

Catalytic SystemCatalyst TypeReducing AgentTypical Yield (%)Typical ee (%)Reference
OrganocatalysisImidazole-derived organocatalystTrichlorosilaneGoodGood rsc.org
OrganocatalysisPolystyrene-supported picolinamideTrichlorosilaneHighup to 91 nih.gov
Transition Metal CatalysisRuthenium-Diamine ComplexIsopropanolHighHigh wikipedia.org
BiocatalysisImine Reductase (IRED)NAD(P)HHigh>99 nih.gov

Stereochemical Investigations of 1 Benzylsulfanylpropan 2 Amine

Fundamental Principles of Amine Chirality and Inversion

The stereochemistry of amines is fundamentally governed by the geometry of the nitrogen atom. In most amines, including 1-Benzylsulfanylpropan-2-amine, the nitrogen atom is sp³ hybridized, resulting in a trigonal pyramidal shape. libretexts.orgacs.org The lone pair of electrons occupies the fourth orbital, pointing to the unoccupied corner of a tetrahedron. libretexts.orgacs.org When an amine has three different substituents attached to the nitrogen atom, the nitrogen center is, in principle, a stereogenic or chiral center. stereoelectronics.org

However, for most simple, acyclic chiral amines, the two enantiomeric forms cannot be resolved because they rapidly interconvert at room temperature. libretexts.orgwikipedia.org This process is known as pyramidal inversion or nitrogen inversion. libretexts.orgyoutube.com During this inversion, the sp³ hybridized nitrogen atom momentarily rehybridizes to a planar sp² transition state, with the lone pair residing in a p orbital. libretexts.orgstereoelectronics.org The nitrogen then returns to the sp³ state, but with the lone pair and substituents on the opposite side, effectively inverting the stereocenter. libretexts.orgyoutube.com

It is important to distinguish the chirality at a nitrogen center from chirality at a carbon center, which is relevant for this compound. The chiral center in this compound is the carbon atom at the second position of the propane (B168953) chain (C2), which is bonded to four different groups: a hydrogen atom, a methyl group, an amino group, and a benzylsulfanylmethyl group. Unlike the nitrogen center, this carbon stereocenter is configurationally stable and does not undergo inversion, allowing the molecule to exist as a pair of stable enantiomers, (R)-1-Benzylsulfanylpropan-2-amine and (S)-1-Benzylsulfanylpropan-2-amine.

ParameterDescription
Hybridization of Nitrogen sp³ libretexts.org
Molecular Geometry Trigonal Pyramidal libretexts.org
Chirality Source in Amines Nitrogen atom with three different substituents and a lone pair. stereoelectronics.org
Inversion Process Pyramidal (or Nitrogen) Inversion. libretexts.org
Inversion Transition State Trigonal Planar (sp² hybridized nitrogen). libretexts.org
Energy Barrier (Ammonia) ~6 kcal/mol. libretexts.org
Consequence of Inversion Rapid interconversion of enantiomers, leading to a racemic mixture at equilibrium. libretexts.org
Chirality in this compound Arises from the stable stereogenic carbon center (C2), not the nitrogen atom.

Enantiomeric Recognition and Separation Methodologies

The separation of enantiomers, or chiral resolution, is a critical process in chemical synthesis and analysis. For chiral amines like the enantiomers of this compound, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most effective and widely used techniques. yakhak.orgmdpi.com This method relies on the principle of enantioselective discrimination, where the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and thus separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly successful in resolving a wide range of chiral compounds, including amines. yakhak.org The separation mechanism on these CSPs involves a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. yakhak.org For amines, derivatization is sometimes employed to enhance interaction with the CSP and improve separation. nih.gov For example, converting the amino group into an amide or carbamate (B1207046) can introduce additional interaction points like carbonyl groups. yakhak.org

Another common technique is enantioselective gas chromatography (GC), which also utilizes CSPs. nih.gov For GC separation of amines, derivatization is often necessary to prevent peak tailing and to introduce functional groups that can engage in effective chiral recognition. nih.gov Common derivatizing agents include trifluoroacetic anhydride. nih.gov

The following table summarizes the separation factors for various chiral amines on different polysaccharide-based CSPs, illustrating the effectiveness of these methodologies.

Analyte (Amine)Chiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)
1-PhenylethylamineChiralpak IAHexane/Ethanol (B145695)/Diethylamine1.45
1-(1-Naphthyl)ethylamineChiralcel OD-HHexane/Isopropanol (B130326)/Diethylamine2.10
2-AminoheptaneChiralpak IEHexane/Isopropanol/Diethylamine1.28
α-Methylbenzylamine (derivatized)Proline-based GC-CSPN/A (GC conditions)1.11

Data is illustrative and compiled from findings on representative chiral amines. yakhak.orgnih.gov

Mechanisms of Stereoinduction in the Synthesis of Chiral Amines

The synthesis of single-enantiomer chiral amines like (R)- or (S)-1-Benzylsulfanylpropan-2-amine requires methods of asymmetric synthesis that control the stereochemical outcome of a reaction. A primary strategy is the transition metal-catalyzed asymmetric hydrogenation of prochiral precursors such as imines, enamines, or enamides. acs.org In this approach, a chiral ligand coordinates to a metal center (e.g., Iridium, Rhodium, Ruthenium) to create a chiral catalytic environment. acs.org

The mechanism of stereoinduction relies on the formation of a substrate-catalyst complex. The prochiral substrate can coordinate to the chiral catalyst in two possible ways, leading to two diastereomeric transition states. Due to steric and electronic interactions between the substrate and the chiral ligand, one of these transition states is energetically favored, leading to the preferential formation of one enantiomer of the product amine. acs.org For the synthesis of this compound, this would typically involve the asymmetric hydrogenation of the corresponding imine, N-(1-(benzylthio)propan-2-ylidene)methanamine.

Recent advances have also explored metallaphotoredox catalysis for stereoinduction. nih.gov These methods use a combination of a photosensitizer and a chiral metal complex. nih.gov The reaction often proceeds through radical intermediates, and the chiral ligand on the metal complex controls the stereochemistry of the bond-forming step. nih.govnih.gov The choice of the chiral ligand is paramount, as it governs the spatial arrangement of the reactants in the key stereodetermining step. nih.gov

The table below presents examples of catalytic systems used in the asymmetric synthesis of chiral amines, highlighting the high levels of enantioselectivity that can be achieved.

Precursor TypeMetal CatalystChiral LigandProduct Enantiomeric Excess (ee)
N-Aryl ImineIridium(S,S)-f-Binaphaneup to 90%
Exocyclic ImineIridiumC1-Symmetry Sulfoximine91%
α-Amino AcidNickelCyano-BOXup to 93%
N-Alkyl ImineIridiumP-stereogenic Dihydrobenzooxaphosphole Oxazoline>99%

Data compiled from various studies on asymmetric amine synthesis. acs.orgnih.gov

Role of Stereochemistry in Molecular Recognition and Intermolecular Interactions

Stereochemistry is a critical determinant in molecular recognition, the specific interaction between two or more molecules. researchgate.net The three-dimensional arrangement of atoms in a chiral molecule, such as (R)- or (S)-1-Benzylsulfanylpropan-2-amine, dictates how it fits into the binding site of another chiral molecule, such as a protein receptor or an enzyme. stereoelectronics.org This principle is often described by the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three points of interaction between the chiral molecule and the receptor. nih.govacs.org

The difference in spatial orientation between enantiomers means that one enantiomer may bind strongly to a receptor site while the other binds weakly or not at all. stereoelectronics.org For a molecule like this compound, potential interaction points would include the amino group (capable of hydrogen bonding and ionic interactions), the phenyl group (capable of π-π stacking), and the sulfur atom (capable of polar interactions). The precise spatial location of these groups in the R-enantiomer versus the S-enantiomer will result in diastereomeric interactions with a chiral binding partner, leading to different binding energies and biological activities. stereoelectronics.org This is the fundamental reason why enantiomers of pharmaceutical compounds can have vastly different therapeutic effects and toxicities. researchgate.net

Self-recognition of enantiomers is another relevant phenomenon, where molecules of the same chirality preferentially associate to form homochiral aggregates, while interactions with the opposite enantiomer are less favorable. acs.org This can be observed through techniques like NMR spectroscopy, where the formation of transient diastereomeric associates between enantiomers in a non-racemic mixture can lead to distinct signals for the R and S forms. acs.org

Stereochemical Memory in Metal-Amine Complexes

Stereochemical memory is a phenomenon observed in certain dynamic molecular systems where chiral information is retained even after the original source of chirality has been removed. acs.org This concept is particularly relevant in the field of supramolecular chemistry, especially in the context of metal-organic capsules and complexes formed with chiral amines. acs.orgacs.orgnih.gov

The process typically involves the self-assembly of metal ions and organic ligands, including an enantiopure chiral amine, to form a diastereomerically pure complex. acs.org The chirality of the amine subcomponent directs the stereochemistry of the metal centers in the assembly. acs.org The key feature of stereochemical memory is that this induced chirality in the complex can persist even when the initial chiral amine is replaced by an achiral one. acs.orgnih.gov

A study on an Fe(II)₄L₄ tetrahedral capsule demonstrated this principle with high fidelity. acs.orgnih.gov A capsule was first assembled using an enantiopure chiral amine, which set the stereochemistry of the four iron centers. Subsequently, this chiral amine was displaced by an achiral amine. The resulting capsule, now composed entirely of achiral building blocks, maintained the stereochemistry of the cage framework with 99% enantiomeric excess (ee) and was stable for days at elevated temperatures. acs.orgnih.gov

The mechanism for this memory effect is attributed to strong cooperative stereochemical communication between the metal centers, mediated by the rigid structure of the organic ligands, combined with a stepwise substitution mechanism that avoids racemization. acs.orgacs.orgnih.gov This allows the complex to "remember" the chirality imparted by the initial template.

Complex TypeMetal IonChiral TemplateMemory Fidelity (ee after template removal)Key Finding
Fe(II)₄L₄ CapsuleFe(II)Chiral Amine99%High-fidelity retention of stereochemistry. acs.orgnih.gov
Fe(II)₄L₆ CageFe(II)Chiral AmineVaries (dependent on ligand structure)Stereochemical communication between metal centers is quantifiable. nih.gov
Co(II)₄L₆ CageCo(II)Chiral AmineLower than Fe(II)Stereocontrol is sensitive to metal-ligand bond distance and strength. nih.gov

This table summarizes findings from studies on stereochemical memory in metal-organic assemblies.

Mechanistic Studies of Chemical Transformations Involving 1 Benzylsulfanylpropan 2 Amine

Hydrogenolysis of Benzyl-Nitrogen Bonds in Amine Derivatives

The cleavage of benzyl-nitrogen (C-N) bonds via hydrogenolysis is a fundamental transformation in organic synthesis, primarily utilized for the deprotection of benzylamines. This process typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds through the catalytic addition of hydrogen across the C-N bond, resulting in the formation of the debenzylated amine and toluene.

The generally accepted mechanism for the hydrogenolysis of a benzylamine (B48309) on a palladium surface involves several key steps:

Adsorption: Both the benzylamine and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming adsorbed hydrogen atoms.

C-N Bond Cleavage: The adsorbed benzylamine interacts with the activated hydrogen atoms, leading to the cleavage of the benzylic C-N bond. This is often the rate-determining step and can proceed through different pathways, including the formation of a π-benzyl complex with the catalyst surface.

Product Formation: The resulting amine fragment and the benzyl (B1604629) fragment are subsequently hydrogenated.

Desorption: The final products, the debenzylated amine and toluene, desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

A critical consideration in the hydrogenolysis of benzylamines is the potential for catalyst poisoning, particularly by substrates containing sulfur atoms. In the case of 1-Benzylsulfanylpropan-2-amine , the presence of a thioether linkage introduces a significant challenge to traditional palladium-catalyzed hydrogenolysis.

Detailed Research Findings

Research into the hydrogenolysis of N-benzyl amines has explored various catalysts and reaction conditions to optimize efficiency and selectivity. While specific studies on this compound are not extensively documented, the behavior of analogous sulfur-containing N-benzyl compounds provides valuable insights.

Sulfur compounds are known to strongly adsorb to the surface of palladium catalysts, leading to deactivation or "poisoning" of the catalyst. nih.govresearchgate.netnih.gov This occurs because the lone pair of electrons on the sulfur atom can form a strong coordinate bond with the palladium metal centers, blocking the active sites required for hydrogen activation and substrate adsorption. This poisoning effect can significantly hinder or completely inhibit the hydrogenolysis of the C-N bond.

To overcome the challenge of catalyst poisoning by sulfur, several strategies have been developed:

Use of Additives: The addition of certain reagents can mitigate the poisoning effect of sulfur. For instance, in the hydrogenolysis of sulfur-containing peptides, the addition of boron trifluoride etherate (BF₃·OEt₂) has been shown to suppress the inhibitory effects of sulfur, allowing for the debenzylation to proceed. nih.gov

Alternative Catalysts: The use of catalysts that are more resistant to sulfur poisoning is an active area of research. While palladium remains a common choice, other catalytic systems are being explored. nih.gov

Alternative Debenzylation Methods: When catalytic hydrogenolysis is not feasible due to sulfur poisoning, alternative chemical methods for N-debenzylation can be employed. These methods often avoid the use of transition metal catalysts that are susceptible to poisoning. Examples include oxidative debenzylation using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or visible-light-mediated photooxidative methods, which have shown tolerance for thioether functionalities. acs.orgrsc.org

The following interactive data tables summarize and compare various approaches to the debenzylation of N-benzyl amines, with a focus on substrates that present challenges similar to those posed by this compound.

Table 1: Comparison of Catalytic Systems for N-Debenzylation

Substrate TypeCatalystHydrogen SourceAdditiveOutcomeReference
N-Benzyl Amine (general)10% Pd/CH₂ (gas)NoneHigh yield of debenzylated amine nih.gov
Sulfur-containing PeptidePd/CH₂ (gas)BF₃·OEt₂Suppression of sulfur inhibition nih.gov
N-Benzyl Amine10% Pd/C + 10% Nb₂O₅/CH₂ (gas)NoneEnhanced catalytic activity nih.gov
N-Benzyl Tertiary AmineCeric Ammonium Nitrate (CAN)--Chemoselective debenzylation rsc.org
Benzyl Ether with ThioetherDDQ (catalytic)Visible Light-Tolerant to sulfur functionality acs.org

Table 2: Research Findings on N-Debenzylation of Challenging Substrates

Research FocusKey FindingsImplications for Sulfur-Containing Amines
Catalyst Poisoning by Heterocycles Nitrogen and sulfur atoms in heterocyclic substrates can strongly coordinate with metal catalysts, leading to poisoning.The thioether in this compound is expected to exhibit similar poisoning effects on palladium catalysts.
Acid-Facilitated Debenzylation The addition of acetic acid was found to facilitate the N-debenzylation of a complex N-Boc and N-benzyl protected aminopyridine, where standard hydrogenolysis was inefficient.Acidic additives may play a role in modulating catalyst activity or substrate reactivity in the presence of poisoning functionalities.
Chemoselective Debenzylation Ceric ammonium nitrate can selectively cleave the N-benzyl bond in tertiary amines in the presence of other sensitive functional groups, including S-benzyl ethers.This suggests a viable alternative for the debenzylation of this compound without catalyst poisoning.
Visible-Light-Mediated Debenzylation Photooxidative methods using DDQ as a catalyst have been shown to be effective for debenzylating substrates containing thioethers, which would poison traditional palladium catalysts.This provides a modern and potentially more robust method for deprotecting complex molecules like this compound.

Sophisticated Spectroscopic and Diffraction Based Characterization of 1 Benzylsulfanylpropan 2 Amine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the characteristic functional groups present in 1-Benzylsulfanylpropan-2-amine.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by several key absorption bands that confirm its structural features.

The primary amine (-NH₂) group gives rise to several distinct vibrations. Typically, primary amines exhibit two N-H stretching bands due to symmetric and asymmetric modes, appearing in the region of 3500-3200 cm⁻¹ libretexts.orgorgchemboulder.com. The N-H bending or "scissoring" vibration is expected to produce a medium to strong band between 1650 cm⁻¹ and 1580 cm⁻¹ orgchemboulder.com. A broad N-H "wagging" band may also be observed in the 910-665 cm⁻¹ range orgchemboulder.com.

The aliphatic portions of the molecule, the propan- and benzyl-CH₂ groups, are identified by C-H stretching vibrations, which are typically strong and appear in the 3000-2850 cm⁻¹ region uc.edu. The aromatic ring of the benzyl (B1604629) group shows C-H stretching absorptions between 3100-3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1475 cm⁻¹ range uc.edu. The C-N stretching vibration for an aliphatic amine is generally found between 1250-1000 cm⁻¹ libretexts.orgorgchemboulder.com. The presence of the sulfur atom is indicated by C-S stretching, which gives rise to weak bands in the 800-600 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3500 - 3200 Medium
Aromatic C-H Stretch Benzyl Group (Aromatic) 3100 - 3000 Medium
Aliphatic C-H Stretch Propane (B168953) & Methylene (B1212753) Groups 3000 - 2850 Strong
N-H Bend (Scissoring) Primary Amine (-NH₂) 1650 - 1580 Medium-Strong
Aromatic C=C Stretch Benzyl Group (Aromatic) 1600 - 1475 Medium-Weak
C-N Stretch Aliphatic Amine 1250 - 1000 Medium-Weak

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and aqueous solutions ondavia.com. For this compound, the symmetric vibrations of the aromatic ring and the C-S bond are expected to produce strong signals. Aromatic C=C stretching vibrations typically appear as strong bands in the Raman spectrum. While N-H and C-N stretches are also Raman active, they may be weaker compared to the signals from the sulfur-containing moiety and the aromatic ring. Quantitative Raman Spectroscopy (QRS™) is a technique well-suited for the rapid analysis of various amines ondavia.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing precise information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides a map of the different proton environments in the molecule. The integration of the signals corresponds to the ratio of protons in each environment docbrown.info.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm.

Benzyl Methylene Protons (-S-C H₂-Ph): The two protons of the methylene group attached to the sulfur atom and the phenyl ring would likely resonate as a singlet around δ 3.7 ppm.

Propane Chain Protons:

The methine proton (-CH (NH₂)-) adjacent to the amine group would appear as a multiplet, deshielded by the electronegative nitrogen, likely in the δ 2.8-3.2 ppm range.

The methylene protons (-S-CH ₂-CH-) adjacent to the sulfur and the chiral center would be diastereotopic and appear as two separate multiplets or a complex multiplet (an ABX system), expected around δ 2.5-2.9 ppm.

The methyl protons (-CH(NH₂)-CH ₃) would appear as a doublet due to coupling with the adjacent methine proton, resonating further upfield, likely around δ 1.1-1.3 ppm.

Amine Protons (-N H₂): The two amine protons typically appear as a broad singlet that can exchange with D₂O. Their chemical shift is variable and concentration-dependent, usually found between δ 0.5 and 5.0 ppm libretexts.org.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H ₅) 7.2 - 7.4 Multiplet 5H
Benzyl Methylene (-S-CH ₂-Ph) ~ 3.7 Singlet 2H
Methine (-CH (NH₂)-) 2.8 - 3.2 Multiplet 1H
Methylene (-S-CH ₂-CH-) 2.5 - 2.9 Multiplet 2H
Amine (-NH ₂) 0.5 - 5.0 Broad Singlet 2H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Generally, proton-decoupled spectra are recorded, where each unique carbon atom gives a single line bhu.ac.in.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of δ 125-140 ppm. The quaternary carbon attached to the methylene group will likely be distinct from the protonated carbons.

Benzyl Methylene Carbon (-S-C H₂-Ph): This carbon is expected in the δ 35-45 ppm range.

Propane Chain Carbons:

The methine carbon (-C H(NH₂)-) attached to the nitrogen atom is expected to appear in the δ 45-55 ppm range libretexts.org.

The methylene carbon (-S-C H₂-CH-) adjacent to the sulfur atom will likely be found in the δ 30-40 ppm range.

The methyl carbon (-C H₃) will be the most shielded, appearing upfield around δ 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Aromatic (ipso-C ) 135 - 140
Aromatic (C H) 125 - 130
Methine (-C H(NH₂)-) 45 - 55
Benzyl Methylene (-S-C H₂-Ph) 35 - 45
Methylene (-S-C H₂-CH-) 30 - 40

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques are invaluable for unambiguous assignment and detailed structural analysis of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methine proton and the protons of the adjacent methylene and methyl groups in the propane chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the methyl proton doublet to the upfield methyl carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the entire molecular skeleton, for example, by showing a correlation from the benzyl methylene protons to the aromatic carbons and the other methylene carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is a powerful tool for determining spatial proximity between protons, even when they are not directly coupled. For derivatives of this compound, ROESY could be used to determine stereochemistry or preferred conformations in solution by observing through-space correlations between protons on different parts of the molecule, such as between the aromatic protons and protons on the propane backbone.

Based on a thorough search of scientific literature, there is no available X-ray crystallography or mass spectrometry data specifically for the compound "this compound." Consequently, it is not possible to generate the requested article with detailed research findings and data tables for the specified sections.

To fulfill the request as outlined, specific experimental data would be required, including:

For X-ray Crystallography: Published crystal structures of this compound or its complexes, which would provide details on its absolute configuration, crystal packing, and intermolecular interactions.

For Mass Spectrometry: Publicly available mass spectra of this compound that would allow for an analysis of its fragmentation patterns to confirm the molecular structure.

Without this fundamental data, any article generated on these specific topics for this particular compound would be speculative and not based on factual, scientific evidence as per the instructions. General principles of these analytical techniques can be described, but they cannot be applied directly to "this compound" without the specific data.

Computational Chemistry and Theoretical Modeling of 1 Benzylsulfanylpropan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the fundamental properties of molecules at the electronic level. These calculations are crucial for predicting molecular geometry, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

At present, specific Density Functional Theory (DFT) studies detailing the optimized molecular geometry and vibrational frequencies of 1-Benzylsulfanylpropan-2-amine are not available in the public domain. Such studies would typically involve the use of a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The outcome of these calculations would be the lowest energy three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, a frequency calculation on the optimized geometry would yield the theoretical vibrational spectrum. This spectrum is invaluable for interpreting experimental infrared (IR) and Raman spectra, as each calculated vibrational mode can be animated and assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups within this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Charge Transfer)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. A critical aspect of this is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity.

For this compound, a DFT calculation would provide the energies and spatial distributions of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich regions of the molecule, such as the sulfur atom and the phenyl ring, while the LUMO would be distributed over areas that can accommodate electron density. The analysis of these orbitals would also facilitate the understanding of intramolecular charge transfer possibilities.

Interactive Data Table: Predicted Electronic Properties

ParameterPredicted ValueSignificance
HOMO EnergyData not availableElectron-donating ability
LUMO EnergyData not availableElectron-accepting ability
HOMO-LUMO GapData not availableChemical reactivity and kinetic stability

Theoretical NMR Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and confirmation. Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often employed within a DFT framework, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.

A computational study on this compound would involve optimizing its geometry and then performing a GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. These theoretical data can be directly compared with experimental NMR spectra to aid in the assignment of signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃)Data not availableData not available
C2 (CH)Data not availableData not available
C3 (CH₂)Data not availableData not available
Benzyl (B1604629) CH₂Data not availableData not available
Phenyl CData not availableData not available
NH₂Data not available-

Conformational Analysis and Energy Minimization Studies

The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and performing energy calculations for each resulting geometry.

Energy minimization studies, using either molecular mechanics force fields or quantum mechanical methods, are then performed to locate the local and global energy minima on the potential energy surface. The results of such a study would provide a detailed understanding of the preferred shapes of the molecule and the energy barriers between different conformations, which is crucial for understanding its biological activity and physical properties.

Prediction of Reactivity and Selectivity in Chemical Reactions

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of molecules in chemical reactions. For this compound, this could involve several approaches.

One common method is the use of reactivity indices derived from DFT calculations, such as the Fukui functions or the dual descriptor. These indices help to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, the modeling of reaction mechanisms can provide detailed energy profiles for potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This information is critical for predicting the feasibility of a reaction and for understanding the factors that control its selectivity.

Q & A

Basic: What are the standard synthetic routes for 1-Benzylsulfanylpropan-2-amine?

The synthesis of this compound can leverage methodologies adapted from structurally related sulfanylpropan-2-amine derivatives. For example, nucleophilic substitution reactions using propan-2-amine derivatives with benzylsulfanyl halides under basic conditions are common . Condensation reactions between benzyl mercaptan and appropriately functionalized propan-2-amine precursors (e.g., epoxide or alkyl halide intermediates) also provide viable pathways. Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane or acetone/water mixtures) and temperature to enhance yield and purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the benzyl and sulfanyl moieties (e.g., 1^1H and 13^{13}C NMR).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve stereoisomers if applicable.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Infrared Spectroscopy (IR) : To identify functional groups like the amine (-NH2_2) and sulfanyl (-S-) stretches.
    Referencing PubChem and CAS Common Chemistry entries for analogous compounds (e.g., chiral amines with benzyl groups) provides benchmark spectral data .

Advanced: How can enantioselective synthesis of this compound be optimized?

Enantioselective synthesis can employ biocatalytic approaches, such as immobilized transaminases, which achieve high enantiomeric excess (ee) for chiral amines. For instance, immobilized whole-cell biocatalysts with (R)- or (S)-transaminase activity enable stereocontrol at the propane-2-amine moiety . Reaction parameters like pH (7–9), temperature (25–37°C), and co-solvent ratios (e.g., acetone/water) critically influence enzyme activity and product yield. Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may further enhance selectivity .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

Contradictions in pharmacological data (e.g., varying IC50_{50} values) require systematic validation:

  • Reproducibility Checks : Ensure consistent compound purity (≥95% by HPLC) and storage conditions (e.g., 4°C under inert gas) .
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding assays) and control compounds (e.g., reference antagonists).
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in in vitro assays) .
    Triangulating data from multiple techniques (e.g., in vitro binding assays, molecular docking, and in vivo models) strengthens conclusions .

Intermediate: What are the key considerations in designing stability studies for this compound?

Stability studies should evaluate:

  • Degradation Pathways : Monitor hydrolytic, oxidative, or photolytic degradation via accelerated stability testing (e.g., 40°C/75% RH for 6 months).
  • pH Sensitivity : Assess stability in buffers (pH 3–9) to identify optimal storage conditions.
  • Light Exposure : Conduct UV-Vis spectroscopy to detect photodegradation products.
    Safety data sheets (SDS) for related amines recommend storage in amber glass vials at -20°C under nitrogen to prevent oxidation .

Advanced: How does stereochemistry influence the biological activity of this compound?

Chiral centers (e.g., at the propan-2-amine group) significantly affect receptor binding and metabolic pathways. For example, (R)-enantiomers of structurally similar compounds exhibit higher affinity for serotonin receptors compared to (S)-forms . Enantiomer-specific activity can be validated using chiral HPLC to separate stereoisomers and parallel pharmacological screening (e.g., radioligand displacement assays) .

Intermediate: What computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization. Molecular dynamics simulations model interactions with biological targets (e.g., enzyme active sites) to guide rational design. PubChem’s InChI and SMILES data enable accurate molecular docking studies using software like AutoDock Vina .

Advanced: How can metabolic pathways of this compound be elucidated?

  • In Vitro Models : Use liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites (e.g., N-demethylation or sulfoxidation).
  • Mass Spectrometry Imaging (MSI) : Localize metabolites in tissue sections.
  • Isotopic Labeling : 14^{14}C or 3^{3}H labeling tracks metabolic fate in vivo.
    Comparative studies with analogues (e.g., 4-methoxyamphetamine derivatives) reveal conserved or divergent pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.